

A Comparative Analysis of Boiling Points Among C10H22 Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Ethyl-3-methylheptane*

Cat. No.: *B105677*

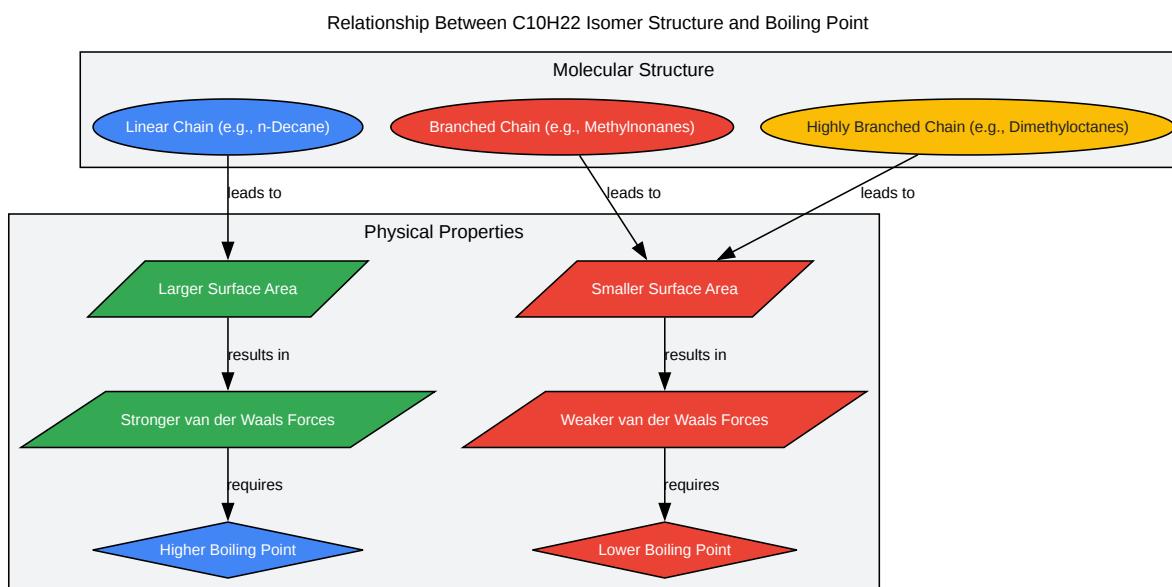
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the boiling points of various C10H22 isomers, commonly known as decanes. Understanding the differences in the physical properties of these isomers is crucial for applications in solvent chemistry, fuel development, and as reference standards in chromatography. This document presents experimental data, details the methodologies for boiling point determination, and explores the underlying molecular principles that govern these differences.

Boiling Point Data for Selected C10H22 Isomers

The boiling point of an alkane is primarily determined by the strength of the intermolecular van der Waals forces. For isomers of the same molecular formula (C10H22), the degree of branching in the carbon chain is the most significant factor influencing these forces and, consequently, the boiling point. The following table summarizes the boiling points of n-decane and a selection of its branched isomers.


Isomer Name	IUPAC Name	Boiling Point (°C)
n-Decane	Decane	174.1[1]
2-Methylnonane	2-Methylnonane	166-169[2][3]
3-Methylnonane	3-Methylnonane	167.9[4]
5-Methylnonane	5-Methylnonane	165.1[5]
2,4-Dimethyloctane	2,4-Dimethyloctane	156.4[6][7]
2,6-Dimethyloctane	2,6-Dimethyloctane	159.7[8][9]
3,3-Dimethyloctane	3,3-Dimethyloctane	~160[10]
4,4-Dimethyloctane	4,4-Dimethyloctane	161[11][12]
4,5-Dimethyloctane	4,5-Dimethyloctane	162.14[13]

The Influence of Molecular Structure on Boiling Point

The observed trend in the boiling points of C₁₀H₂₂ isomers can be explained by the relationship between molecular structure, surface area, and intermolecular forces.

- **Van der Waals Forces:** Alkanes are nonpolar molecules, and the primary intermolecular forces are London dispersion forces (a type of van der Waals force). The strength of these forces is directly related to the surface area of the molecule.
- **Effect of Branching:** As the degree of branching in an alkane isomer increases, the molecule becomes more compact and spherical. This reduces the overall surface area available for intermolecular contact. Consequently, the London dispersion forces between more branched isomers are weaker.
- **Boiling Point Trend:** Weaker intermolecular forces require less energy to overcome, resulting in a lower boiling point. Therefore, as a general rule for alkane isomers, the more branched the structure, the lower the boiling point. This is evident from the data, where the linear n-decane has the highest boiling point, and the more branched dimethyloctanes have progressively lower boiling points.

The following diagram illustrates the relationship between molecular structure and boiling point for C10H22 isomers.

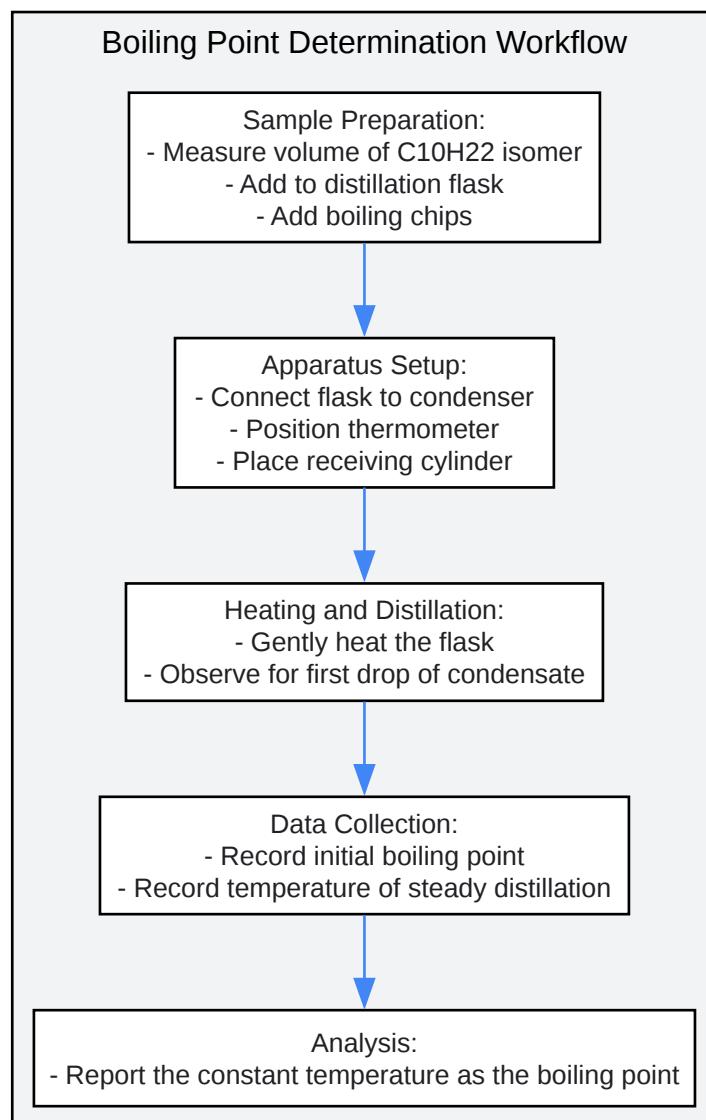
[Click to download full resolution via product page](#)

Caption: Logical flow from molecular structure to boiling point.

Experimental Protocol for Boiling Point Determination

The boiling points cited in this guide are determined using standard laboratory procedures. A common and standardized method for determining the boiling range of petroleum products, which include decane isomers, is ASTM D86.[4][5][8]

Objective: To determine the boiling point of a liquid C₁₀H₂₂ isomer at atmospheric pressure.


Apparatus:

- Distillation flask
- Condenser
- Heat source (heating mantle or oil bath)
- Calibrated thermometer or temperature probe
- Receiving cylinder
- Boiling chips

Procedure:

- Sample Preparation: A measured volume of the C₁₀H₂₂ isomer is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.
- Apparatus Setup: The flask is connected to the condenser, and the thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the flask. The receiving cylinder is placed at the outlet of the condenser.
- Heating: The flask is gently heated. The temperature at which the first drop of condensate falls from the condenser into the receiving cylinder is recorded as the initial boiling point.
- Observation: Heating is continued at a steady rate, and the temperature is recorded as the liquid distills. The boiling point is the temperature at which the liquid and vapor phases are in equilibrium, characterized by a steady stream of condensate.
- Data Recording: The temperature is recorded throughout the distillation process. For a pure compound, the boiling point should remain relatively constant.

The following diagram outlines the experimental workflow for determining the boiling point.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for boiling point determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. longdom.org [longdom.org]
- 2. kelid1.ir [kelid1.ir]
- 3. Alkane - Wikipedia [en.wikipedia.org]
- 4. nazhco.com [nazhco.com]
- 5. store.astm.org [store.astm.org]
- 6. tutorchase.com [tutorchase.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. What effect does branching of an alkane chain have on its boiling poi - askIITians [askiitians.com]
- 10. dl.astm.org [dl.astm.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. ASTM D86 Method of Petroleum Distillation | Ayalytical [ayalytical.com]
- 13. rut44.ru [rut44.ru]
- To cite this document: BenchChem. [A Comparative Analysis of Boiling Points Among C₁₀H₂₂ Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b105677#boiling-point-comparison-of-c10h22-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com